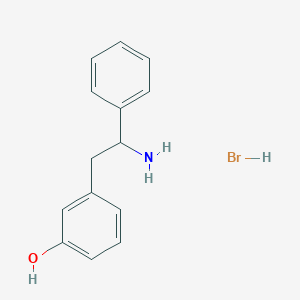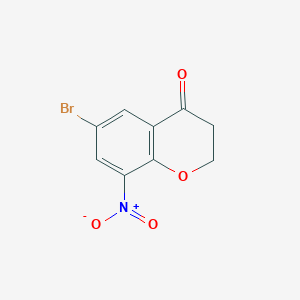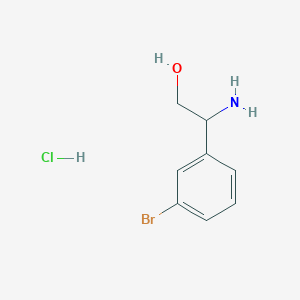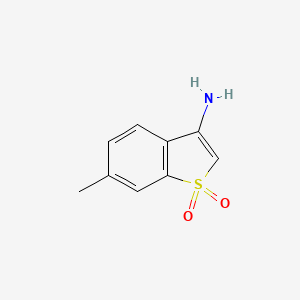
(5-Bromo-2-(trifluorometil)piridin-4-il)metanamina
Descripción general
Descripción
5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine, also known as 5-Bromo-2-(trifluoromethyl)pyridine, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, volatile liquid with a pungent odor. It is a highly reactive compound and can be used in a variety of synthetic and research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other compounds. It has also been used as a catalyst in organic reactions, and as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Química Supramolecular
Los derivados del compuesto, particularmente aquellos con una unidad quelante de bis(piridin-2-il)amina, se aplican ampliamente en la química supramolecular. Forman la columna vertebral de estructuras moleculares complejas que pueden tener propiedades únicas como el reconocimiento selectivo de iones y el transporte . Estas estructuras son cruciales en el desarrollo de máquinas moleculares y sensores.
Catálisis
En la catálisis, los derivados de (5-Bromo-2-(trifluorometil)piridin-4-il)metanamina sirven como ligandos que pueden alterar significativamente la actividad y selectividad de los catalizadores metálicos . Esto es particularmente importante en reacciones donde se necesita un control preciso sobre la ruta de reacción, como en la síntesis de moléculas orgánicas complejas.
Detección de Iones
Los derivados del compuesto se utilizan en aplicaciones de detección de iones debido a su capacidad de unirse selectivamente con ciertos iones . Esto los hace valiosos en el desarrollo de sensores para detectar iones en diversos entornos, desde procesos industriales hasta sistemas biológicos.
Materiales Luminiscentes
Los complejos metálicos de los derivados de este compuesto demuestran propiedades luminiscentes . Esta aplicación es significativa en el campo de la optoelectrónica, donde estos materiales se pueden utilizar en el desarrollo de diodos emisores de luz (LED) y otras tecnologías de visualización.
Agentes Citotóxicos
Algunos derivados de this compound exhiben actividad citotóxica, lo que los convierte en candidatos potenciales para su uso en terapia contra el cáncer . Pueden unirse a moléculas de ADN, lo cual es un paso crítico en el mecanismo de acción de muchos medicamentos contra el cáncer.
Agroquímicos
El grupo trifluorometilpiridina, un componente estructural clave de este compuesto, se encuentra en ingredientes agroquímicos activos . Estos derivados se utilizan en la protección de los cultivos contra las plagas y forman parte de más de 20 nuevos agroquímicos que han adquirido nombres comunes ISO.
Aplicaciones Farmacéuticas
Se ha concedido la aprobación de comercialización a varios productos farmacéuticos que contienen la estructura de trifluorometilpiridina, y muchos candidatos están actualmente en ensayos clínicos . Las propiedades fisicoquímicas únicas que confiere el átomo de flúor hacen que estos derivados sean valiosos en el desarrollo de fármacos.
Intermediarios de Síntesis Orgánica
El compuesto se utiliza como sustrato en reacciones catalizadas por paladio, como la α-arilación de un reactivo de Reformatsky . Esta aplicación es crucial en la síntesis de moléculas orgánicas complejas, donde la introducción del grupo trifluorometilo puede influir significativamente en las propiedades del producto final.
Mecanismo De Acción
Target of Action
The primary target of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is currently unknown . This compound is a pyridine derivative and can be used as a pharmaceutical intermediate .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to accurately describe the biochemical pathways affected by (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine
Análisis Bioquímico
Biochemical Properties
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in purine metabolism, such as adenine deaminase (ADA). This interaction can lead to elevated intracellular levels of dATP, which may inhibit DNA synthesis by blocking ribonucleotide reductase . Additionally, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine may also inhibit RNA synthesis and selectively deplete certain lymphocytes .
Cellular Effects
The effects of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ADA can result in the accumulation of dATP, which impacts DNA and RNA synthesis . This compound may also affect cell signaling pathways related to immune responses, given its selective depletion of CD26+ lymphocytes .
Molecular Mechanism
At the molecular level, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to and inhibits ADA, leading to changes in gene expression and enzyme activity . This inhibition results in elevated levels of dATP, which can block DNA synthesis by inhibiting ribonucleotide reductase . The compound’s ability to inhibit RNA synthesis further underscores its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting ADA and impacting DNA and RNA synthesis . At higher doses, it may cause toxic or adverse effects, such as the depletion of specific lymphocyte populations . Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as ADA, leading to changes in metabolic flux and metabolite levels . The compound’s impact on these pathways can influence cellular energy balance and nucleotide synthesis, highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell
Propiedades
IUPAC Name |
[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDPAKXSNGVLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)


![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)






